molecular formula C22H20N2OS B2654343 [5-(4-Ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-phenylmethanone CAS No. 710986-07-5

[5-(4-Ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-phenylmethanone

Cat. No.: B2654343
CAS No.: 710986-07-5
M. Wt: 360.48
InChI Key: IILZBBNLFHZVNG-UHFFFAOYSA-N
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Description

The compound “[5-(4-Ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-phenylmethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthetic Pathways and Chemical Analyses

Chemical Synthesis and Reactivity

Compounds with dihydropyrimidinone or thiophene moieties, similar to the core structure of the specified compound, are often explored for their synthetic pathways and reactivity. The Biginelli reaction, for example, is a well-known method for synthesizing dihydropyrimidinones, indicating a potential interest in exploring novel synthetic routes and derivatives for similar compounds (Khasimbi et al., 2020).

Potential Therapeutic Applications

Pharmacological Activities

The pharmacological interest in compounds with thiophene and dihydropyrimidinone rings stems from their wide range of observed biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural analogs of benzidine and 4-aminobiphenyl with thiophene replacements suggest an investigation into carcinogenicity and potential therapeutic applications in cancer research (Ashby et al., 1978).

Environmental and Toxicological Studies

Environmental Persistence and Toxicity

The environmental fate of related compounds, particularly those with potential bioactive or toxicological significance, is a subject of research interest. Studies on alkylphenols and their derivatives have highlighted the environmental persistence and endocrine-disrupting potential of such compounds, suggesting areas for further research into the environmental impact and degradation pathways of related chemical entities (Ying et al., 2002).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses, and more .

Properties

IUPAC Name

[5-(4-ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-2-16-10-12-17(13-11-16)19-15-20(21-9-6-14-26-21)24(23-19)22(25)18-7-4-3-5-8-18/h3-14,20H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILZBBNLFHZVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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